Monatepil maleate, chemically known as (+/-)-N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-(4-fluorophenyl)-1-piperazinebutanamide monomaleate, is a novel calcium antagonist with additional α1-adrenoceptor blocking activity. [, , , , ] It was initially investigated for its potential as an antihypertensive agent due to these dual properties. [, ] Beyond its blood pressure-lowering effects, monatepil has demonstrated promising anti-atherosclerotic and lipid-lowering properties in various animal models. [, , ] This unique combination of pharmacological activities makes it a subject of significant interest in cardiovascular research.
The synthesis of Monatepil involves several key steps:
The synthesis process emphasizes the importance of controlling reaction conditions such as temperature, pressure, and the choice of solvents to achieve optimal yields and purity .
Monatepil's molecular structure features a complex arrangement that includes:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to confirm its structure and purity. The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly calcium channels and adrenergic receptors .
Monatepil participates in various chemical reactions:
Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Monatepil exerts its pharmacological effects through a dual mechanism:
Research indicates that Monatepil also enhances low-density lipoprotein receptor activity, which may contribute to its lipid-lowering effects . At concentrations around , it has been shown to significantly increase LDL receptor mRNA levels in human skin fibroblasts .
Monatepil exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical products, influencing bioavailability and therapeutic efficacy .
Monatepil has several significant scientific applications:
The unique combination of properties makes Monatepil a candidate for further development in both clinical settings and pharmaceutical formulations aimed at managing cardiovascular diseases effectively .
Traditional calcium channel blockers primarily exert antihypertensive effects by inhibiting voltage-dependent L-type calcium channels in vascular smooth muscle, reducing peripheral resistance. Conversely, alpha-1-adrenoceptor antagonists block catecholamine-induced vasoconstriction by antagonizing postsynaptic adrenergic receptors. Monatepil integrates both mechanisms—demonstrating equipotent calcium channel blockade and selective alpha-1-adrenoceptor inhibition. This duality was confirmed through comparative studies in anesthetized rats, where monatepil and diltiazem (a classical calcium channel blocker) showed equivalent hypotensive potency, yet only monatepil significantly inhibited phenylephrine-induced pressor responses, akin to prazosin (a selective alpha-1 antagonist) [1] [8]. Approximately 20–35% of monatepil’s hypotensive efficacy is attributable to alpha-1-adrenoceptor blockade, while calcium antagonism dominates the remaining activity [8].
Table 1: Pharmacological Profile Comparison of Monatepil and Reference Agents
Agent | Calcium Channel Blockade | Alpha-1-Adrenoceptor Blockade | Dominant Mechanism Contribution to Hypotension |
---|---|---|---|
Monatepil | Potent | Potent | 65–80% Calcium blockade; 20–35% Alpha blockade [1] |
Diltiazem | Potent | Negligible | 100% Calcium blockade [8] |
Prazosin | Negligible | Potent | 100% Alpha blockade [1] |
Developed by Dainippon Pharmaceutical in the late 1980s, monatepil (designated AD-2615 or AJ-2615) emerged from efforts to synthesize antihypertensives with complementary mechanisms to address limitations of existing therapies. Early studies recognized that while calcium antagonists reduced blood pressure, they lacked beneficial effects on lipid metabolism—a gap partially filled by alpha-1 blockers. Patent filings in 1988 disclosed its piperazine-derivative synthesis [2] [7]. By 2000, clinical development for hypertension, angina, and atherosclerosis was discontinued in Japan despite promising phase III trials, though specific reasons remain undisclosed [3]. Preclinical and clinical investigations highlighted its unique metabolic advantages over contemporaries, positioning it as a first-in-class dual-mechanism antihypertensive [5] [6].
Monatepil’s chemical structure, N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide, integrates distinct pharmacophores:
Synthesis involves coupling 4-chlorobutyryl chloride with dihydrodibenzothiepin, followed by alkylation with para-fluorophenylpiperazine [2]. This design facilitates simultaneous interaction with molecular targets inaccessible to conventional calcium channel blockers like nifedipine or diltiazem. The molecule’s amphiphilic nature allows membrane penetration and sustained receptor binding, explaining its slow-onset, prolonged antihypertensive duration observed in animal models [5] [7]. Unlike classical calcium antagonists, monatepil’s alpha-1-blocking moiety directly modulates lipid metabolism via hepatic low-density lipoprotein receptor upregulation—a critical pharmacodynamic differentiator [4] [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: